1-[(2S)-pyrrolidin-2-yl]pentan-1-one

Chiral synthesis Enantioselective pharmacology Structure-activity relationship

Researchers face variability when using racemic mixtures in structure-activity relationship (SAR) studies. 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one provides a defined stereochemical probe. - Enantiopure (2S) scaffold eliminates ambiguity in DAT/NET target engagement studies. - Free secondary amine enables rapid N-derivatization for CNS-focused library synthesis. - Available from stock with ≥95% purity, ready for immediate chiral resolution or asymmetric transformations.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13170174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2S)-pyrrolidin-2-yl]pentan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1CCCN1
InChIInChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1
InChIKeyNCPHZQGQJXFVEC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2S)-Pyrrolidin-2-yl]pentan-1-one Overview


1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a chiral synthetic cathinone with the molecular formula C9H17NO and CAS number 1932830-19-7 . The compound features a pyrrolidine ring and a pentanone backbone, with a stereospecific 2S configuration at the pyrrolidine ring junction, enabling precise stereochemical control in asymmetric synthesis [1].

1-[(2S)-Pyrrolidin-2-yl]pentan-1-one: Enantiomer vs Racemate


The (2S) enantiomer is not interchangeable with the racemic mixture due to the profound impact of stereochemistry on biological activity, a phenomenon well-documented within the synthetic cathinone class. Studies on the structurally related lead compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) demonstrate that its biological activity is highly enantioselective, with the S-isomer being the most potent [1]. This establishes a clear precedence that the stereocenter in this scaffold is a critical determinant of target engagement. Substituting a pure (2S) enantiomer with a racemate or an alternative isomer would introduce significant, uncontrolled variability in any downstream assay, compromising the reproducibility and interpretability of research data [2].

1-[(2S)-Pyrrolidin-2-yl]pentan-1-one Evidence Guide


Stereochemical Purity Advantage

The compound is supplied with a defined (2S) stereochemistry, offering a distinct advantage over the corresponding racemic mixture, 1-(pyrrolidin-2-yl)pentan-1-one (CAS 1225475-68-2). This is supported by class-level data showing that for a closely related scaffold, the S-enantiomer (e.g., (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) is the biologically active enantiomer [1]. The procurement of the stereo-defined compound eliminates the variability and reduced potency associated with the inactive enantiomer present in a racemic mixture.

Chiral synthesis Enantioselective pharmacology Structure-activity relationship

Secondary Amine Synthetic Versatility

1-[(2S)-pyrrolidin-2-yl]pentan-1-one contains a secondary amine, which is a more versatile synthetic handle compared to the tertiary amine found in many analogs like α-PVP or α-PHP. The pyrrolidine nitrogen is unsubstituted, allowing for direct N-alkylation, acylation, or reductive amination. In contrast, the nitrogen in 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) is already alkylated, blocking this site for further derivatization [1]. This provides a broader scope for creating diverse compound libraries from a single intermediate.

Medicinal chemistry Asymmetric synthesis Building blocks

1-[(2S)-Pyrrolidin-2-yl]pentan-1-one Applications


Enantioselective SAR: Monoamine Transporters

Given the class-level inference that the S-isomer is the active enantiomer in related pyrrolidinyl-pentanones [1], this pure (2S) enantiomer is essential for conducting accurate SAR studies. It serves as a defined stereoisomer to probe the chiral requirements of target proteins like the dopamine transporter (DAT) or norepinephrine transporter (NET), enabling researchers to quantify the eudysmic ratio and understand the molecular basis of stereoselectivity.

Asymmetric Synthesis of Chiral Drug Candidates

The defined (2S) stereochemistry provides a valuable chiral template for asymmetric synthesis. Its secondary amine and ketone functionalities allow for diverse and stereospecific transformations, such as diastereoselective alkylations or reductive aminations, to build complex chiral centers with predictable stereochemical outcomes. This is in contrast to using the racemate, which would lead to complex mixtures of diastereomers and require challenging purification steps [2].

Focused N-Substituted Libraries for CNS

Unlike N-alkylated analogs like pyrovalerone, this compound's free secondary amine serves as a direct point for diversification. Researchers can rapidly synthesize a library of N-alkylated, N-acylated, or N-sulfonylated derivatives to systematically explore structure-activity relationships around the pyrrolidine nitrogen, a critical region for modulating target affinity and selectivity for central nervous system (CNS) targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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